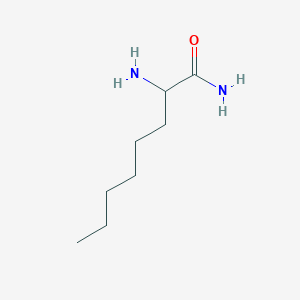

2-Aminooctanamide

Description

2-Aminooctanamide is an organic compound characterized by an eight-carbon alkyl chain (octanamide backbone) with an amino (-NH₂) group at the second carbon position. Its molecular formula is C₈H₁₈N₂O, and it belongs to the class of aliphatic amides. The amino group enhances its solubility in polar solvents, while the alkyl chain contributes to hydrophobic interactions, making it a versatile candidate for drug delivery systems or enzymatic studies .

Properties

CAS No. |

13880-52-9 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-aminooctanamide |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |

InChI Key |

RQIQSOTYUAOLIY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(=O)N)N |

Canonical SMILES |

CCCCCCC(C(=O)N)N |

Synonyms |

Octanamide, 2-amino- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

The following table summarizes key structural analogues of 2-Aminooctanamide and their distinguishing features:

Key Observations:

Backbone Length and Hydrophobicity: this compound’s C8 chain offers a balance between hydrophobicity and solubility. In contrast, N-(2-aminoethyl)dodecanamide monoacetate (C12) exhibits higher lipophilicity, favoring membrane permeability in drug delivery . Shorter-chain analogues like 2-(dimethylaminothio)acetamide hydrochloride (C4) prioritize polar interactions due to reduced alkyl content .

Functional Group Impact: The carboxylic acid in DL-2-Aminooctanoic Acid increases acidity (pKa ~2.3), making it suitable for pH-dependent binding in enzymatic assays, whereas this compound’s amide group supports hydrogen bonding without ionization . The thioamide group in 2-(dimethylaminothio)acetamide hydrochloride enhances metal-binding capacity compared to traditional amides, relevant in chelation therapy .

Reactivity and Stability: 2-Cyano-N-[(methylamino)carbonyl]acetamide’s cyano group introduces electron-withdrawing effects, accelerating nucleophilic substitution reactions in synthetic chemistry . this compound’s stability in aqueous environments is superior to esters or thioesters due to the resonance stabilization of the amide bond.

Pharmaceutical Relevance

- This compound: Studied as a precursor for lipidated peptides, enhancing cellular uptake in antiviral drug candidates .

- DL-2-Aminooctanoic Acid: Utilized in metabolic pathway analysis, particularly in lysine and fatty acid oxidation studies .

- N-(2-Aminoethyl)dodecanamide monoacetate: Demonstrated efficacy in stabilizing liposomal formulations for targeted cancer therapies .

Analytical Methods

- Glycan analysis techniques (e.g., HPLC-based glycan profiling) referenced in are adaptable for characterizing amide derivatives, emphasizing the role of polarity and retention time correlations .

Limitations and Knowledge Gaps

- Toxicological data for this compound remain sparse, unlike its hydrochloride derivatives (e.g., dimethylaminothioacetamide hydrochloride), which have documented safety profiles .

- Comparative studies on enzymatic hydrolysis rates of amides vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.